REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1.[CH2:14](O)C=C>CCCCCC>[NH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:10][CH:11]=[CH2:14])=[O:8])=[CH:12][CH:13]=1 |^1:0|
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred until the metal
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has reacted completely
|
Type
|
ADDITION
|
Details
|
are then introduced
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
distilled until 180 ml of distillate
|
Type
|
CUSTOM
|
Details
|
have been obtained
|
Type
|
CUSTOM
|
Details
|
The reaction medium is evaporated
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated after settling
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
29 g (82%) of allyl ester, melting point 48°-50° C., are collected
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C(=O)OCC=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |